molecular formula C14H11N B104344 3-Methylbenzo[g]isoquinoline CAS No. 19339-12-9

3-Methylbenzo[g]isoquinoline

Cat. No. B104344
CAS RN: 19339-12-9
M. Wt: 193.24 g/mol
InChI Key: VNYFIMAAUQDNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbenzo[g]isoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. It is a complex molecule that has been studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 3-Methylbenzo[g]isoquinoline is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation.

Biochemical And Physiological Effects

Studies have shown that 3-Methylbenzo[g]isoquinoline can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, it has been shown to inhibit the replication of certain viruses, such as hepatitis B and C viruses.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Methylbenzo[g]isoquinoline in lab experiments is its potential as a fluorescent probe for DNA and RNA detection. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to predict its effects on different cell types.

Future Directions

There are several future directions for research on 3-Methylbenzo[g]isoquinoline. One direction is to further investigate its potential as a fluorescent probe for DNA and RNA detection. Another direction is to study its effects on different cell types and its potential applications in treating various diseases. Additionally, more research is needed to understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 3-Methylbenzo[g]isoquinoline can be achieved through various methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method is the Friedländer synthesis, which involves the reaction of an aromatic amine with an aldehyde or ketone in the presence of an acid catalyst.

Scientific Research Applications

3-Methylbenzo[g]isoquinoline has been studied for its potential applications in scientific research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a fluorescent probe for DNA and RNA detection.

properties

CAS RN

19339-12-9

Product Name

3-Methylbenzo[g]isoquinoline

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

3-methylbenzo[g]isoquinoline

InChI

InChI=1S/C14H11N/c1-10-6-13-7-11-4-2-3-5-12(11)8-14(13)9-15-10/h2-9H,1H3

InChI Key

VNYFIMAAUQDNKJ-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=N1

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=N1

synonyms

3-Methylbenz[g]isoquinoline

Origin of Product

United States

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